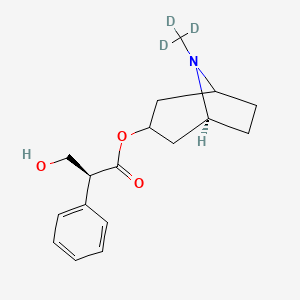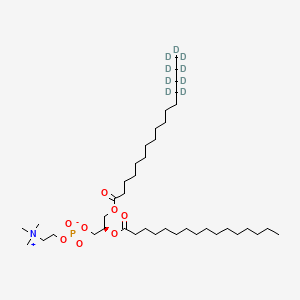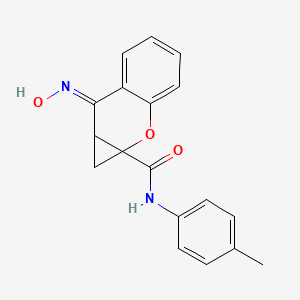
Methyl carbamate-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl carbamate-d3 is a deuterated form of methyl carbamate, where three hydrogen atoms are replaced by deuterium. This compound is used primarily in scientific research due to its unique isotopic properties. Methyl carbamate itself is an organic compound and the simplest ester of carbamic acid. It is a colorless solid that is soluble in water and has various applications in the textile, polymer, and pharmaceutical industries .
Métodos De Preparación
Methyl carbamate-d3 can be synthesized through several methods. One common method involves the reaction of methanol-d3 with urea. The reaction proceeds as follows:
CO(NH2)2+CD3OH→CD3OC(O)NH2+NH3
Another method involves the reaction of ammonia with methyl chloroformate-d3 or dimethyl carbonate-d6. These reactions are typically carried out under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Methyl carbamate-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carbamates and other oxidation products.
Reduction: It can be reduced to form amines and other reduction products.
Substitution: this compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. .
Aplicaciones Científicas De Investigación
Methyl carbamate-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in various chemical reactions to study reaction mechanisms and pathways.
Biology: this compound is used in metabolic studies to trace the incorporation and transformation of carbamates in biological systems.
Medicine: It is used in drug development and pharmacokinetic studies to understand the metabolism and distribution of carbamate-based drugs.
Industry: This compound is used in the production of deuterated polymers and other materials with unique properties
Mecanismo De Acción
The mechanism of action of methyl carbamate-d3 involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit acetylcholinesterase, leading to an accumulation of acetylcholine at synapses and neuromuscular junctions. This results in increased cholinergic signaling and various physiological effects. The deuterium atoms in this compound can also influence its metabolic stability and pharmacokinetic properties, making it a valuable tool in drug development .
Comparación Con Compuestos Similares
Methyl carbamate-d3 is similar to other carbamate compounds, such as ethyl carbamate and propyl carbamate. its deuterated nature makes it unique and valuable for specific research applications. The presence of deuterium atoms can alter the compound’s physical and chemical properties, such as its metabolic stability and reaction kinetics. This makes this compound particularly useful in studies where isotopic labeling is required .
Similar compounds include:
Ethyl carbamate:
Propyl carbamate: Used in the production of polymers and as a chemical intermediate.
Butyl carbamate: Used in the manufacture of pesticides and as a plasticizer
Propiedades
Fórmula molecular |
C2H5NO2 |
|---|---|
Peso molecular |
78.09 g/mol |
Nombre IUPAC |
trideuteriomethyl carbamate |
InChI |
InChI=1S/C2H5NO2/c1-5-2(3)4/h1H3,(H2,3,4)/i1D3 |
Clave InChI |
GTCAXTIRRLKXRU-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC(=O)N |
SMILES canónico |
COC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















